molecular formula C14H18O B13296273 2-(3-Ethylphenyl)cyclohexan-1-one

2-(3-Ethylphenyl)cyclohexan-1-one

Cat. No.: B13296273
M. Wt: 202.29 g/mol
InChI Key: JOSHDQZMMYRHEG-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H18O It is a derivative of cyclohexanone, where a 3-ethylphenyl group is attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding phenylcyclohexanone derivative. This process utilizes hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. The reaction is conducted under elevated pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(3-Ethylphenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclohexan-1-one: Similar structure but lacks the ethyl group on the aromatic ring.

    2-(4-Ethylphenyl)cyclohexan-1-one: Similar structure with the ethyl group positioned at the 4-position of the aromatic ring.

    2-(3-Methylphenyl)cyclohexan-1-one: Similar structure with a methyl group instead of an ethyl group on the aromatic ring.

Uniqueness

2-(3-Ethylphenyl)cyclohexan-1-one is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(3-ethylphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3

InChI Key

JOSHDQZMMYRHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCC2=O

Origin of Product

United States

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